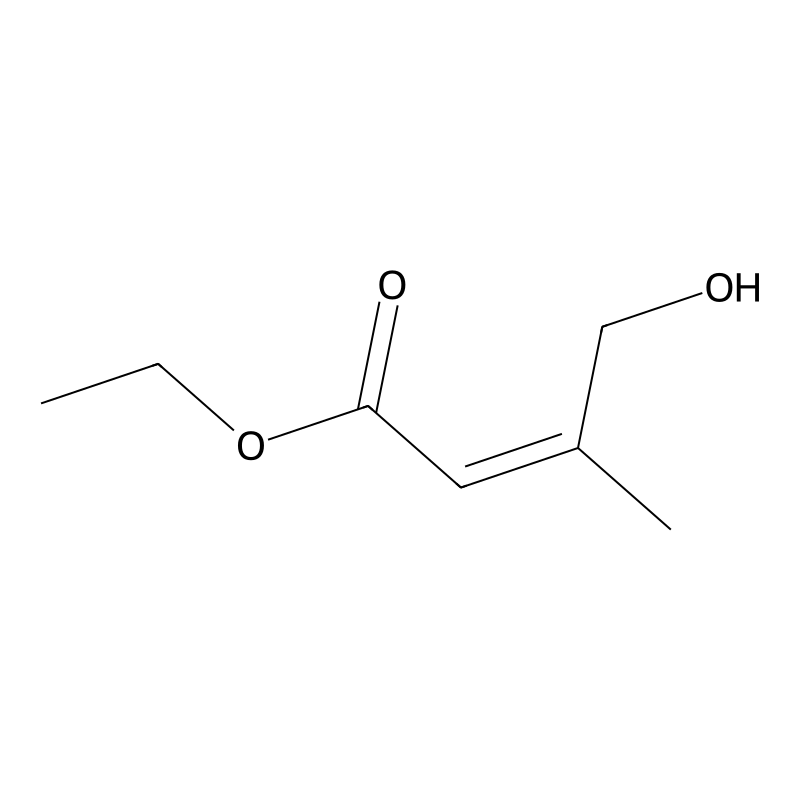

Ethyl 4-hydroxy-3-methylbut-2-enoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 4-hydroxy-3-methylbut-2-enoate, with the molecular formula C7H12O3, is an organic compound classified as an ester. It is derived from 4-hydroxy-3-methylbut-2-enoic acid and ethanol. This compound is notable for its structural features, which include a hydroxyl group and an alkene moiety, making it versatile in various

- Oxidation: The compound can be oxidized to yield corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: It can undergo reduction to form alcohols or other reduced derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The ester group can be replaced by other functional groups through nucleophilic substitution reactions, where nucleophiles like amines or thiols are introduced under acidic or basic conditions.

Major Products from ReactionsReaction Type Product Oxidation 4-hydroxy-3-methylbut-2-enone Reduction 4-hydroxy-3-methylbutanol Substitution Various substituted esters or amides

| Reaction Type | Product |

|---|---|

| Oxidation | 4-hydroxy-3-methylbut-2-enone |

| Reduction | 4-hydroxy-3-methylbutanol |

| Substitution | Various substituted esters or amides |

Research into the biological activities of ethyl 4-hydroxy-3-methylbut-2-enoate indicates potential therapeutic applications. Studies have suggested that this compound may act as a prodrug, exhibiting interactions with various biological targets, including enzymes involved in metabolic pathways. Its structural features allow it to participate in enzyme-substrate interactions, which could lead to significant biological effects .

Ethyl 4-hydroxy-3-methylbut-2-enoate can be synthesized through the esterification of 4-hydroxy-3-methylbut-2-enoic acid with ethanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion of reactants into the desired ester product. In industrial settings, large-scale production utilizes continuous reactors with optimized conditions for yield and purity .

The applications of ethyl 4-hydroxy-3-methylbut-2-enoate span multiple fields:

- Synthetic Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

- Biological Research: The compound is studied for its potential interactions with enzymes and metabolic pathways.

- Medicine: Ongoing research explores its role as a prodrug and its possible therapeutic applications.

- Industrial Use: It is utilized in the production of polymers, coatings, and adhesives due to its reactive functional groups .

Studies examining the interactions of ethyl 4-hydroxy-3-methylbut-2-enoate with biological systems have highlighted its potential effects on enzyme activity and metabolic processes. The compound's ability to act on specific enzyme targets may lead to insights into its therapeutic efficacy and safety profile. Further research is necessary to fully elucidate these interactions and their implications for drug development .

Several compounds share structural similarities with ethyl 4-hydroxy-3-methylbut-2-enoate. A comparison highlights its unique features:

| Compound Name | Structural Features | Uniqueness |

|---|---|---|

| Ethyl 4-hydroxy-2-methylbut-2-enoate | Similar hydroxyl and alkene groups | Different alkene position |

| Ethyl 4-hydroxy-3-methylbutanoate | Lacks double bond; saturated structure | No unsaturation |

| Ethyl 4-hydroxy-3-methylpent-2-enoate | Longer carbon chain; similar functional groups | Increased carbon chain length |

Ethyl 4-hydroxy-3-methylbut-2-enoate stands out due to its specific combination of hydroxyl and alkene functionalities, allowing it to engage in a broader range of